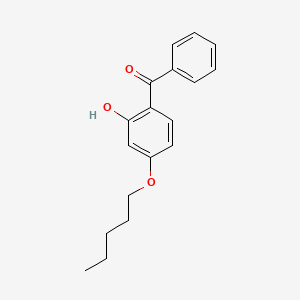![molecular formula C8H14N2O2 B14423518 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one CAS No. 83396-06-9](/img/structure/B14423518.png)
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, often using a Grubbs catalyst . The reaction conditions generally include the use of solvents like dichloromethane and reagents such as piperidin-4-one .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, and employing continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Often used to modify the oxidation state of the compound, affecting its biological activity.
Substitution: Commonly involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This interaction is facilitated by the compound’s ability to bind to the active site of the protein, thereby inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but differs in the positioning of oxygen and nitrogen atoms.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane: These compounds also feature spirocyclic frameworks but include additional oxygen or nitrogen atoms.
Uniqueness
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is unique due to its specific arrangement of oxygen and nitrogen within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
CAS No. |
83396-06-9 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-oxa-1,5-diazaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-6-12-10-8(9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
InChI Key |
YSDXQBADJQZURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)CON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
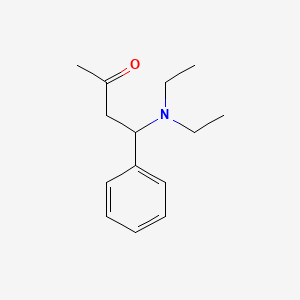

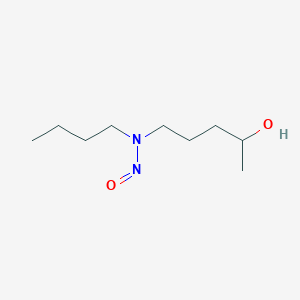
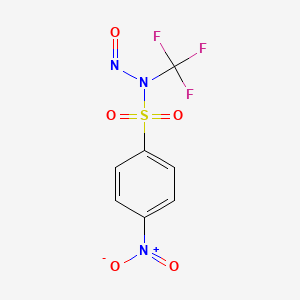

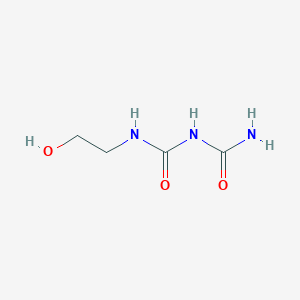
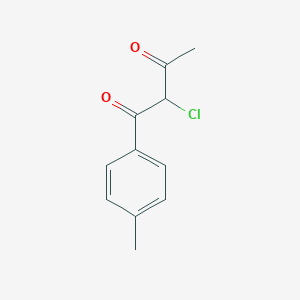
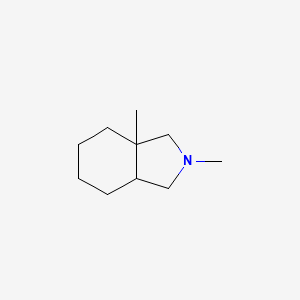
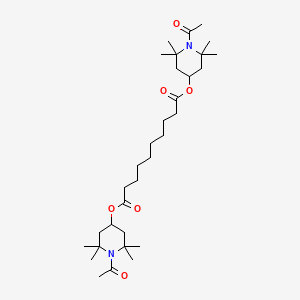

![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
